Cas no 932372-01-5 (Asapiprant)

Asapiprant is a selective prostaglandin D2 (PGD2) receptor antagonist, specifically targeting the CRTH2 (DP2) receptor. It is under investigation for its potential therapeutic applications in inflammatory and allergic conditions, such as asthma, allergic rhinitis, and atopic dermatitis. By inhibiting the CRTH2 receptor, Asapiprant blocks the pro-inflammatory effects of PGD2, including eosinophil recruitment and Th2 cytokine release. Its high selectivity and oral bioavailability make it a promising candidate for modulating allergic responses with reduced off-target effects. Preclinical and clinical studies suggest favorable pharmacokinetic properties and a well-tolerated safety profile, supporting its development as a targeted anti-inflammatory agent.
Asapiprant structure
Asapiprant structure
Product name:Asapiprant
CAS No:932372-01-5
MF:C24H27N3O7S
MW:501.552085161209
CID:2852692

Asapiprant Chemical and Physical Properties

Names and Identifiers

    • Asapiprant
    • B2LW71CRGL
    • 2-(5-(4-((4-isopropoxyphenyl)sulfonyl)piperazin-1-yl)-2-(oxazol-2-yl)phenoxy)acetic acid
    • Asapiprant [INN]
    • BCP30346
    • ZB1516
    • SB19848
    • 2-(2-(Oxazol-2-yl)-5-(4-(4-((propan-2-yl)oxy)benzenesulfonyl(piperazin-1-yl)phenoxy)acetic acid
    • Acetic acid, 2-(5-(4-((4-(1-methylethoxy)phenyl)sulfonyl)-1-piperazinyl)-2-(2-oxazolyl)phenoxy)-
    • A16983
    • Q27274281
    • 2-[5-[4-[[4-(1-Methylethoxy)phenyl]sulfonyl]-1-piperazinyl]-2-(2-oxazolyl)phenoxy]acetic acid (ACI)
    • Inchi: 1S/C24H27N3O7S/c1-17(2)34-19-4-6-20(7-5-19)35(30,31)27-12-10-26(11-13-27)18-3-8-21(24-25-9-14-32-24)22(15-18)33-16-23(28)29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,29)
    • InChI Key: ZMZNWNTZRWXTJU-UHFFFAOYSA-N
    • SMILES: O=C(COC1C(C2OC=CN=2)=CC=C(N2CCN(S(C3C=CC(OC(C)C)=CC=3)(=O)=O)CC2)C=1)O

Computed Properties

  • Exact Mass: 501.156971g/mol
  • Monoisotopic Mass: 501.156971g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 789
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 131
  • Molecular Weight: 501.6g/mol

Asapiprant Security Information

  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Asapiprant Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-16763-10mg
Asapiprant
932372-01-5 99.53%
10mg
¥5850 2024-04-16
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5386-5mg
Asapiprant
932372-01-5 99.23%
5mg
¥ 3717 2023-09-07
MedChemExpress
HY-16763-10mM*1mLinDMSO
Asapiprant
932372-01-5 99.58%
10mM*1mLinDMSO
¥4965 2022-02-25
S e l l e c k ZHONG GUO
S0099-25mg
Asapiprant
932372-01-5 99.59%
25mg
¥18173.61 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5386-1 mL * 10 mM (in DMSO)
Asapiprant
932372-01-5 99.23%
1 mL * 10 mM (in DMSO)
¥5302.00 2022-04-26
TRC
A790165-1mg
Asapiprant
932372-01-5
1mg
$ 184.00 2023-04-19
S e l l e c k ZHONG GUO
S0099-5mg
Asapiprant
932372-01-5 99.59%
5mg
¥6036.03 2023-09-15
ChemScence
CS-8174-5mg
Asapiprant
932372-01-5 99.58%
5mg
$495.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47646-1mg
Asapiprant (S-555739)
932372-01-5 98%
1mg
¥1337.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47646-100mg
Asapiprant (S-555739)
932372-01-5 98%
100mg
¥26302.00 2023-09-08

Asapiprant Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, cooled
Reference
Method for producing N-phenyl-N'-phenylsulfonylpiperazine derivative
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
Reference
Preparation of sulfonamide derivatives as PGD2 receptor antagonists
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  20 min, 60 °C; 1 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  60 °C; 60 °C → 25 °C; 2 h, 25 °C
Reference
N-phenyl-N'-phenylsulfonylpiperazine derivative and method for producing intermediate thereof
, World Intellectual Property Organization, , ,

Asapiprant Raw materials

Asapiprant Preparation Products

Asapiprant Related Literature

Additional information on Asapiprant

Asapiprant: A Comprehensive Overview of CAS No. 932372-01-5

Asapiprant, also known by its CAS number 932372-01-5, is a cutting-edge compound that has garnered significant attention in the scientific and pharmaceutical communities. This compound is a selective antagonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) and has demonstrated promising potential in the treatment of various inflammatory and allergic diseases. Recent studies have highlighted its efficacy in modulating immune responses, making it a compelling candidate for therapeutic interventions.

The development of Asapiprant represents a significant advancement in the field of immunology and pharmacology. Its mechanism of action involves inhibiting the activation of CRTH2, a receptor that plays a pivotal role in the recruitment and activation of TH2 cells, which are central to allergic inflammation. By targeting CRTH2, Asapiprant effectively reduces the inflammatory response associated with conditions such as asthma, atopic dermatitis, and chronic rhinosinusitis. This selective antagonism ensures that the compound minimizes off-target effects, thereby enhancing its safety profile.

Recent clinical trials have provided compelling evidence for the efficacy of Asapiprant in treating moderate-to-severe asthma. In a phase IIb study, patients treated with Asapiprant exhibited significant reductions in exacerbation rates compared to those receiving placebo. These findings underscore the compound's potential as a novel therapeutic option for patients who do not respond adequately to conventional treatments. Furthermore, preclinical studies have demonstrated that Asapiprant may also be effective in managing other inflammatory conditions, such as inflammatory bowel disease (IBD) and rheumatoid arthritis, by modulating immune cell activity.

The structural design of Asapiprant is optimized for optimal bioavailability and pharmacokinetics. Its chemical composition allows for efficient absorption and distribution within the body, ensuring sustained therapeutic effects. Advanced computational modeling techniques have been employed to refine its structure, enhancing its affinity for CRTH2 while minimizing potential drug-drug interactions. This meticulous optimization process has positioned Asapiprant as a leading candidate in the development of next-generation anti-inflammatory therapies.

In addition to its therapeutic applications, Asapiprant has also emerged as a valuable tool in basic research. Scientists are leveraging this compound to investigate the role of CRTH2 in immune regulation and inflammation. By studying the effects of Asapiprant, researchers have gained deeper insights into the molecular mechanisms underlying allergic diseases, paving the way for innovative treatment strategies.

Looking ahead, the future of Asapiprant appears promising. Ongoing clinical trials are exploring its efficacy in treating additional indications, such as chronic obstructive pulmonary disease (COPD) and anaphylaxis. Collaborative efforts between academia and industry are driving further advancements in its development, with a focus on improving its delivery mechanisms and expanding its therapeutic applications.

In conclusion, Asapiprant (CAS No. 932372-01-5) stands at the forefront of innovation in immunology and pharmacology. Its ability to selectively target CRTH2 and modulate immune responses has established it as a potent therapeutic agent with broad applications in treating inflammatory and allergic diseases. As research continues to unfold, Asapiprant is poised to make a significant impact on patient care, offering new hope for individuals suffering from these debilitating conditions.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:932372-01-5)Asapiprant
A946961
Purity:99%/99%
Quantity:50mg/100mg
Price ($):177.0/302.0
atkchemica
(CAS:932372-01-5)Asapiprant
CL3594
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry